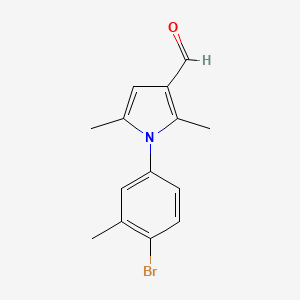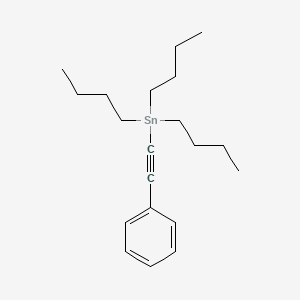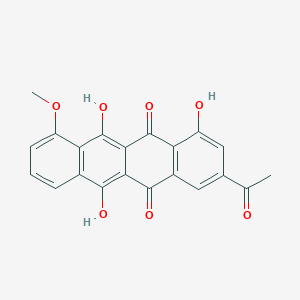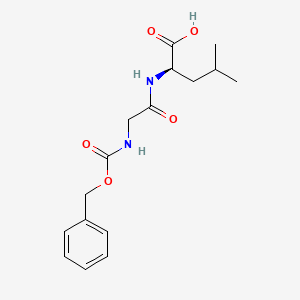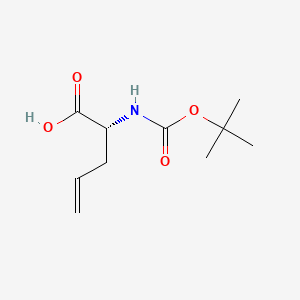![molecular formula C8H12N2O2S B1330995 [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid CAS No. 436088-31-2](/img/structure/B1330995.png)
[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid is a heterocyclic compound with the molecular formula C8H12N2O2S. This compound features a pyrazole ring substituted with a methyl group at the 3-position and an ethylsulfanyl group attached to an acetic acid moiety.
Mécanisme D'action
- Thiazole derivatives, like the one , often exhibit diverse biological activities due to their structural features. They can interact with enzymes, receptors, or other cellular components .
- Without specific data on this compound, we can’t pinpoint exact pathways. However, thiazoles have been associated with antioxidant and anti-inflammatory effects .
Target of Action
Biochemical Pathways
Result of Action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid typically involves the cyclization of appropriate precursors. . The reaction conditions often require refluxing in an organic solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations. Continuous flow chemistry and catalytic processes could be explored for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine
In biological and medicinal research, this compound has potential applications as a precursor for drug development. Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound could be explored for similar therapeutic potentials .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of polymers, dyes, and agrochemicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylpyrazole: A precursor in the synthesis of [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid, known for its use in the treatment of ethylene glycol poisoning.
2-(5-Methyl-1H-pyrazol-3-yl)acetic acid: Similar structure but lacks the ethylsulfanyl group, used in medicinal chemistry for its anti-inflammatory properties.
2-(4-Methylpyrazol-1-yl)acetic acid: Another analog with a different substitution pattern on the pyrazole ring, explored for its potential as a pharmaceutical intermediate.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrazole ring with an ethylsulfanyl-acetic acid moiety. This structure provides a versatile platform for further chemical modifications, making it valuable in various research and industrial applications .
Propriétés
IUPAC Name |
2-[2-(3-methylpyrazol-1-yl)ethylsulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-7-2-3-10(9-7)4-5-13-6-8(11)12/h2-3H,4-6H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRBYTNIWDEEOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCSCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349618 |
Source


|
| Record name | [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-31-2 |
Source


|
| Record name | [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


